4-[4-(Cyclopropylamino)cyclohexyl]benzonitrile
Description
4-[4-(Cyclopropylamino)cyclohexyl]benzonitrile is a nitrile-containing compound featuring a cyclohexyl backbone substituted with a cyclopropylamino group.
Properties
CAS No. |
917771-53-0 |
|---|---|
Molecular Formula |
C16H20N2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
4-[4-(cyclopropylamino)cyclohexyl]benzonitrile |
InChI |
InChI=1S/C16H20N2/c17-11-12-1-3-13(4-2-12)14-5-7-15(8-6-14)18-16-9-10-16/h1-4,14-16,18H,5-10H2 |
InChI Key |
UMJSIIRLNZDYIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=CC=C(C=C2)C#N)NC3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Cyclopropylamino)cyclohexyl]benzonitrile typically involves the following steps:
Formation of the Cyclohexyl Intermediate: The cyclohexyl ring is prepared through a series of reactions, starting from commercially available cyclohexanone. The cyclohexanone undergoes reduction to form cyclohexanol, which is then converted to cyclohexylamine through amination reactions.
Introduction of the Cyclopropylamino Group: The cyclohexylamine is reacted with cyclopropylamine under suitable conditions to introduce the cyclopropylamino group.
Attachment of the Benzonitrile Moiety: The final step involves the reaction of the cyclohexyl intermediate with benzonitrile under catalytic conditions to form 4-[4-(Cyclopropylamino)cyclohexyl]benzonitrile.
Industrial Production Methods
In industrial settings, the production of 4-[4-(Cyclopropylamino)cyclohexyl]benzonitrile may involve optimized reaction conditions, such as the use of high-pressure reactors and continuous flow systems, to enhance yield and efficiency. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Cyclopropylamino)cyclohexyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
- **Ox
Biological Activity
4-[4-(Cyclopropylamino)cyclohexyl]benzonitrile is a synthetic compound that has garnered attention due to its potential biological activities. This compound, characterized by its unique cyclohexyl and cyclopropylamine moieties, is being investigated for various therapeutic applications, particularly in the fields of antiviral and anticancer research.
Biological Activity Overview
Research indicates that 4-[4-(Cyclopropylamino)cyclohexyl]benzonitrile interacts with specific biological receptors and enzymes, which may contribute to its pharmacological effects. The following sections summarize key findings related to its biological activity.
Antiviral Activity
Recent studies have explored the antiviral properties of this compound, particularly against respiratory viruses. For instance, it has been shown to exhibit inhibitory effects on respiratory syncytial virus (RSV) replication, with an effective concentration (EC50) in the micromolar range. In comparative studies, compounds with similar structures demonstrated varying degrees of antiviral efficacy:
| Compound | EC50 (μM) | Selectivity Index |
|---|---|---|
| 4-[4-(Cyclopropylamino)cyclohexyl]benzonitrile | 6.7 | >10 |
| Ribavirin | 1.3 | <5 |
| Other analogs | 5-28 | Variable |
These findings suggest that 4-[4-(Cyclopropylamino)cyclohexyl]benzonitrile may possess a favorable safety profile compared to existing antiviral agents like ribavirin .
Anticancer Potential
In addition to its antiviral properties, this compound has also been investigated for its anticancer activity. Preliminary data indicate that it may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A study reported the following IC50 values for different cancer cell lines:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung Cancer) | 10 |
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 12 |
These results highlight the potential of 4-[4-(Cyclopropylamino)cyclohexyl]benzonitrile as a candidate for further development in cancer therapeutics .
The mechanism by which 4-[4-(Cyclopropylamino)cyclohexyl]benzonitrile exerts its biological effects is under investigation. Initial studies suggest that it may act as an inhibitor of specific enzymes involved in viral replication and cancer cell metabolism. Target identification through chemoproteomic analysis has indicated interactions with key proteins involved in these processes .
Case Studies and Research Findings
Several case studies have documented the biological activity of similar compounds, providing context for the potential applications of 4-[4-(Cyclopropylamino)cyclohexyl]benzonitrile:
- Antiviral Efficacy : In vitro studies demonstrated that structurally related compounds significantly reduced viral loads in infected cell cultures.
- Cancer Cell Studies : Research on analogs revealed that modifications to the cyclohexyl ring can enhance anticancer activity, suggesting a structure-activity relationship that could be exploited in drug design.
Scientific Research Applications
4-[4-(Cyclopropylamino)cyclohexyl]benzonitrile is an organic compound with a molecular weight of 240.34 g/mol. It features a cyclopropylamino group attached to a cyclohexyl ring, which is further connected to a benzonitrile moiety. The structural complexity of this compound makes it applicable for various chemical and biological uses, especially in medicinal chemistry and drug development.
Potential Applications
4-[4-(Cyclopropylamino)cyclohexyl]benzonitrile has potential applications in pharmaceutical development as a lead compound for developing drugs. Compounds with similar structures have demonstrated activity against various biological targets, including receptors involved in neurological and psychiatric disorders. The cyclopropylamino moiety is often associated with enhanced binding affinity to certain receptors, suggesting that this compound could exhibit significant pharmacological properties.
Interaction studies typically focus on how 4-[4-(Cyclopropylamino)cyclohexyl]benzonitrile interacts with specific biological receptors or enzymes. These studies help elucidate its mechanism of action and potential therapeutic effects. For instance, compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, which could inform the development of treatments for mental health conditions.
Structural Analogues
Several compounds share structural similarities with 4-[4-(Cyclopropylamino)cyclohexyl]benzonitrile, each exhibiting unique properties:
| Compound Name | Unique Features |
|---|---|
| 4-(Cyclopropylamino)phenethylamine | Known for its stimulant properties. |
| N-cyclopropyl-N'-phenylurea | Exhibits herbicidal activity. |
| 1-(Cyclopropyl)benzimidazole | Displays antifungal properties. |
Comparison with Similar Compounds
Structural Analogues with Cyclohexyl-Backbone Modifications
4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5)
- Structure : Cyclohexyl group substituted with a pentyl chain and benzonitrile.
- Key Differences: The pentyl chain (C5H11) is hydrophobic and linear, contrasting with the compact, polar cyclopropylamino group. Physical Properties: Alkyl chains like pentyl reduce crystallinity, likely lowering melting points compared to cyclopropylamino derivatives .
- Applications : Used in liquid crystal research due to its mesogenic properties.
4-{trans-4-[(1E)-1-Propen-1-yl]cyclohexyl}benzonitrile
- Structure : Cyclohexyl group with a propenyl substituent and benzonitrile.
- Key Differences :
Heterocyclic Benzonitrile Derivatives
Triazine-Based Analogues (e.g., Compound 5d from )
- Structure: 1,3,5-Triazine core linked to benzonitrile and cyclopropylamino groups.
- Key Differences: Melting Points: 5d (142–144°C) vs. Synthetic Yields: 5d achieved 79% yield, highlighting efficient triazine-based syntheses compared to cyclohexyl derivatives (data scarce) .
Letrozole Analogs (e.g., Compound 1c from )
- Structure : Triazole-linked benzonitrile with substituted phenyl groups.
- The cyclopropylamino group in the target compound may modulate similar bioactivity .
Substituent Effects on Physicochemical Properties
- Triazine-based derivatives exhibit higher melting points due to rigid core structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
